molecular formula C7H8N2O B6209509 5,6-dimethylpyridazine-3-carbaldehyde CAS No. 2742653-47-8

5,6-dimethylpyridazine-3-carbaldehyde

Cat. No.: B6209509
CAS No.: 2742653-47-8
M. Wt: 136.15 g/mol
InChI Key: FZDHKDFMKAAUDF-UHFFFAOYSA-N
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Description

5,6-Dimethylpyridazine-3-carbaldehyde is an organic compound with the molecular formula C7H8N2O. It belongs to the class of pyridazines, which are heterocyclic aromatic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethylpyridazine-3-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 3,6-dimethylpyridazine with a formylating agent such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group at the 3-position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethylpyridazine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6-Dimethylpyridazine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5,6-dimethylpyridazine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine-3-carbaldehyde: Lacks the methyl groups at positions 5 and 6.

    5-Methylpyridazine-3-carbaldehyde: Has a single methyl group at position 5.

    6-Methylpyridazine-3-carbaldehyde: Has a single methyl group at position 6.

Uniqueness

5,6-Dimethylpyridazine-3-carbaldehyde is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. The methyl groups can affect the compound’s steric and electronic properties, making it distinct from its analogs .

Properties

CAS No.

2742653-47-8

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

5,6-dimethylpyridazine-3-carbaldehyde

InChI

InChI=1S/C7H8N2O/c1-5-3-7(4-10)9-8-6(5)2/h3-4H,1-2H3

InChI Key

FZDHKDFMKAAUDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1C)C=O

Purity

95

Origin of Product

United States

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